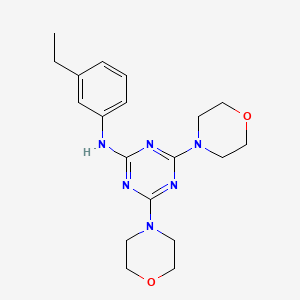

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

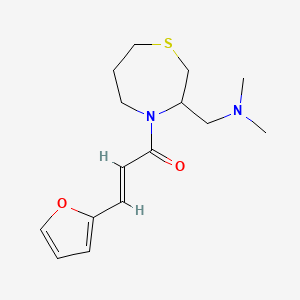

The compound “N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two morpholino groups, which are oxygen-containing heterocycles, and an ethylphenyl group, which is a phenyl ring with an ethyl substituent .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazine ring would likely contribute to the compound’s stability and reactivity. The morpholino groups could potentially participate in hydrogen bonding, and the ethylphenyl group could contribute to the compound’s lipophilicity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the ethylphenyl group could potentially increase the compound’s lipophilicity, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine and related derivatives are utilized in synthesizing compounds with various biological activities. A method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines was developed, leveraging microwave irradiation for efficient reaction processes. This method facilitated the creation of compounds with potent antileukemic activity, highlighting its significance in medicinal chemistry for developing new therapeutic agents (Dolzhenko et al., 2021).

Antimicrobial and Antioxidant Properties

Compounds synthesized from N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine have been evaluated for their antimicrobial and antioxidant properties. For instance, novel saccharin derivatives with N-basic side chains have been synthesized, demonstrating significant antimicrobial activity against various test microorganisms and exhibiting high antioxidant activity compared to ascorbic acid. These findings suggest that such derivatives could serve as leads for the development of new antimicrobial and antioxidant agents, addressing the need for novel treatments in the face of antibiotic resistance and oxidative stress-related diseases (Hamama et al., 2011).

Enhancement of Cytotoxicity in Cancer Therapy

Morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, including those related to N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine, have shown promising applications in cancer therapy. Specifically, these compounds demonstrated an ability to accumulate to high levels in B16 melanoma cells and exhibited higher cytotoxicity than p-boronophenylalanine. Such findings indicate the potential of these compounds in enhancing the efficacy of cancer treatment modalities through targeted cytotoxicity, offering new avenues for the development of more effective cancer therapies (Jin et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine acts as a noncompetitive antagonist at the NMDA receptor . This means it binds to a site on the receptor that is distinct from the active site, and its binding inhibits the activity of the receptor. The inhibition of the NMDA receptor by N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine prevents the influx of calcium ions, which in turn inhibits the excitatory synaptic transmission .

Biochemical Pathways

The inhibition of the NMDA receptor affects several biochemical pathways. One of the key pathways is the calcium/calmodulin-dependent protein kinase II (CaMKII) pathway . This pathway is crucial for synaptic plasticity and memory formation. By inhibiting the NMDA receptor, N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine reduces the activation of CaMKII, thereby affecting memory formation .

Result of Action

The result of N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine’s action is the inhibition of excitatory synaptic transmission. This can lead to neuroprotective effects, as overactivation of the NMDA receptor can cause excitotoxicity, a process that damages or kills neurons .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-2-15-4-3-5-16(14-15)20-17-21-18(24-6-10-26-11-7-24)23-19(22-17)25-8-12-27-13-9-25/h3-5,14H,2,6-13H2,1H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGSWEPVTPINPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2962064.png)

![5-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2962066.png)

![3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2962069.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2962070.png)

![[5-(3-Chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2962072.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B2962075.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2962076.png)

![Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate](/img/structure/B2962079.png)